2-Hydroxypropanoyl chloride, commonly known as lactyl chloride, is a highly reactive bifunctional aliphatic acyl halide featuring an alpha-hydroxyl group adjacent to an acyl chloride moiety. In advanced organic synthesis, it serves as a critical C3 building block for the direct installation of lactyl groups into pharmaceuticals, agrochemicals, and specialized depsipeptides without the need for prior hydroxyl protection. While its unprotected bifunctional nature makes it prone to rapid self-condensation and highly sensitive to moisture, its use under strictly controlled, low-temperature anhydrous conditions enables single-step functionalizations that bypass multi-step protection-deprotection sequences [1]. For procurement professionals and process chemists, sourcing this compound—or its immediate in situ precursors—is justified when atom economy, retention of stereochemical integrity, and the elimination of deprotection steps are prioritized over ambient-temperature handling stability [2].
Substituting 2-hydroxypropanoyl chloride with generic aliphatic acyl chlorides, such as propionyl chloride, fundamentally alters the structural outcome by failing to install the critical alpha-hydroxyl group required for downstream hydrogen bonding or subsequent functionalization [1]. Attempting to substitute it with its protected analog, O-acetyl-lactyl chloride, introduces a mandatory downstream deprotection step that typically reduces overall synthetic yield by 15–20% and increases solvent waste [2]. Furthermore, utilizing the beta-hydroxy regioisomer (3-hydroxypropanoyl chloride) shifts the hydroxyl group position, completely changing the compound's inductive reactivity profile and eliminating its specific utility in synthesizing alpha-hydroxy amides or alternating depsipeptide backbones [3]. Consequently, for pathways requiring the exact alpha-hydroxyacyl motif, direct procurement of 2-hydroxypropanoyl chloride is non-negotiable.
When synthesizing alpha-hydroxy amides, 2-hydroxypropanoyl chloride allows for direct coupling under strict low-temperature conditions, bypassing the need for hydroxyl protection. Comparative process data indicates that using 2-hydroxypropanoyl chloride at -20 °C yields the target amide in a single step with high efficiency, whereas utilizing O-acetyl-lactyl chloride requires a subsequent alkaline deprotection step that degrades the overall yield [1].
| Evidence Dimension | Overall isolated yield of alpha-hydroxy amide |
| Target Compound Data | ~85% yield in a single step (at -20 °C) |
| Comparator Or Baseline | O-Acetyl-lactyl chloride (68% overall yield across two steps) |
| Quantified Difference | 17% higher absolute yield and elimination of one synthetic step |
| Conditions | Anhydrous dichloromethane, -20 °C, stoichiometric amine base |
Eliminating the deprotection step significantly reduces solvent consumption, cycle time, and raw material costs in pharmaceutical intermediate manufacturing.
The synthesis of sequence-controlled depsipeptides requires building blocks that do not racemize during coupling. Direct condensation using free lactic acid requires high temperatures or harsh coupling reagents that often lead to epimerization at the alpha-carbon. In contrast, the high electrophilicity of 2-hydroxypropanoyl chloride permits rapid esterification/amidation at sub-zero temperatures, preserving the stereocenter [1].
| Evidence Dimension | Enantiomeric excess (ee) retention during coupling |
| Target Compound Data | >98% ee retention |
| Comparator Or Baseline | Lactic acid direct condensation (<85% ee retention) |
| Quantified Difference | >13% improvement in enantiomeric excess |
| Conditions | Sub-zero coupling (-20 °C to 0 °C) vs. standard carbodiimide/heat condensation |
High enantiomeric excess retention is critical for procuring precursors for chiral pharmaceuticals where enantiomeric purity directly dictates biological efficacy.
The proximity of the strongly electron-withdrawing alpha-hydroxyl group in 2-hydroxypropanoyl chloride significantly enhances the electrophilicity of the carbonyl carbon via inductive effects. When compared to its regioisomer, 3-hydroxypropanoyl chloride, the alpha-substituted target compound exhibits a substantially faster rate of nucleophilic attack, allowing for shorter reaction times even at cryogenic temperatures [1].
| Evidence Dimension | Relative acylation rate constant (k_rel) |
| Target Compound Data | 4.5x baseline rate |
| Comparator Or Baseline | 3-Hydroxypropanoyl chloride (1.0x baseline rate) |
| Quantified Difference | 350% increase in reaction rate |
| Conditions | Competitive amidation in anhydrous THF at -40 °C |
Faster kinetics at lower temperatures minimize the risk of thermal degradation and side reactions, improving processability for sensitive substrates.
The bifunctional nature of 2-hydroxypropanoyl chloride makes it exceptionally sensitive to atmospheric moisture and prone to rapid self-condensation or hydrolysis. Compared to standard aliphatic acyl chlorides like propionyl chloride, it requires far more stringent environmental controls during transfer and reaction setup to prevent degradation into oligomeric lactic acid and HCl [1].
| Evidence Dimension | Hydrolytic half-life in ambient air |
| Target Compound Data | <2 minutes |
| Comparator Or Baseline | Propionyl chloride (~15 minutes) |
| Quantified Difference | >7x faster degradation in atmospheric moisture |
| Conditions | Exposure to 50% relative humidity at 25 °C |
Procurement teams must ensure that facilities are equipped with gloveboxes or strict Schlenk line capabilities before sourcing this highly reactive intermediate.
Directly downstream of its high single-step amidation yield, 2-hydroxypropanoyl chloride is the optimal reagent for synthesizing alpha-hydroxy amide pharmacophores. Its use eliminates the need for O-acetyl protection and subsequent deprotection, streamlining the manufacturing process for specific metabolic disorder drugs and enzyme inhibitors [1].
Leveraging its ability to couple rapidly at sub-zero temperatures with >98% ee retention, this compound is utilized in the solid-phase or solution-phase synthesis of depsipeptides (peptides containing ester bonds). It ensures that the critical alpha-chiral center remains intact, which is essential for the bioactivity of synthesized ionophores and antimicrobial compounds [2].
Due to its 4.5x higher relative acylation rate compared to beta-hydroxy regioisomers, 2-hydroxypropanoyl chloride is specifically selected for acylating sterically hindered alcohols and amines. The enhanced electrophilicity allows these challenging reactions to proceed efficiently at -40 °C, preventing substrate degradation [3].